molecular formula C8H6ClNO2 B13109873 1-(2-Chloroethenyl)-3-nitrobenzene

1-(2-Chloroethenyl)-3-nitrobenzene

Cat. No.: B13109873
M. Wt: 183.59 g/mol
InChI Key: MWCLKZIIVNPVCX-SNAWJCMRSA-N
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Description

1-(2-Chloroethenyl)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a chloroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethenyl)-3-nitrobenzene typically involves the nitration of 1-(2-Chloroethenyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethenyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloroethenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Addition: The double bond in the chloroethenyl group can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Addition: Bromine or hydrogen chloride in an inert solvent.

Major Products Formed

    Reduction: 1-(2-Chloroethenyl)-3-aminobenzene.

    Substitution: 1-(2-Hydroxyethenyl)-3-nitrobenzene.

    Addition: 1-(2,2-Dichloroethyl)-3-nitrobenzene.

Scientific Research Applications

1-(2-Chloroethenyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethenyl)-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethenyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethenyl)-4-nitrobenzene
  • 1-(2-Bromoethenyl)-3-nitrobenzene
  • 1-(2-Chloroethenyl)-3-aminobenzene

Uniqueness

1-(2-Chloroethenyl)-3-nitrobenzene is unique due to the specific positioning of the nitro and chloroethenyl groups on the benzene ring, which imparts distinct chemical reactivity and potential applications. Its combination of electrophilic and nucleophilic sites allows for diverse chemical transformations and interactions with various molecular targets.

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

1-[(E)-2-chloroethenyl]-3-nitrobenzene

InChI

InChI=1S/C8H6ClNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4+

InChI Key

MWCLKZIIVNPVCX-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CCl

Origin of Product

United States

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